molecular formula C21H24F3N3O B2383707 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1795304-79-8

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2383707
CAS No.: 1795304-79-8
M. Wt: 391.438
InChI Key: ZCTPUCGZZRXYPP-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H24F3N3O and its molecular weight is 391.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

One avenue of research involves the synthesis of novel compounds that exhibit potent antitumor activities. For example, derivatives of benzothiazole, designed for enhanced biological stability and significant in vivo inhibitory effects on tumor growth, highlight the potential of complex benzamide compounds in cancer treatment (Yoshida et al., 2005). Additionally, benzamide-based 5-aminopyrazoles have been developed, demonstrating remarkable antiavian influenza virus activity, thus presenting a critical step forward in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Catalyst-Free Synthesis Methodologies

Research also delves into catalyst-free synthesis methodologies, such as the production of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, illustrating the advancement in efficient, sustainable chemical synthesis techniques (Liu et al., 2014).

Antimicrobial Applications

The quest for new antimicrobial agents has led to the synthesis of novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showing potential as effective antibacterial and antifungal agents (Idrees et al., 2020). This research direction underscores the importance of benzamide derivatives in addressing resistance issues in microbial infections.

Advanced Material Development

The synthesis and characterization of pyrazole derivatives, such as the one incorporating benzo[d][1,3]dioxol-5-yl and 3-methylthiophen-2-yl groups, offer insights into the development of new materials with potential applications in electronic devices and pharmaceuticals, thanks to their structural and electronic properties (Kumara et al., 2018).

Methodological Innovations in Organic Chemistry

Innovations in organic synthesis are also a significant area of application, as seen in the development of new routes to synthesize benzamide-based compounds, providing a foundation for further pharmaceutical research and development (Wang et al., 2013).

Properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c1-26-19(14-10-11-14)12-15(25-26)13-27(16-6-2-3-7-16)20(28)17-8-4-5-9-18(17)21(22,23)24/h4-5,8-9,12,14,16H,2-3,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTPUCGZZRXYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=CC=C3C(F)(F)F)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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